molecular formula C17H16ClNO2 B11559421 (1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL

(1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL

Cat. No.: B11559421
M. Wt: 301.8 g/mol
InChI Key: OOHRYBZQOLVSFZ-KTKRTIGZSA-N
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Description

(1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl group and a methoxy-substituted phenyl group connected through an imino and enol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL typically involves the condensation of 5-chloro-2-methylaniline with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the final product via an enolization step. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL involves its interaction with specific molecular targets. The compound’s imine and enol groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3E)-3-[(5-Bromo-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL
  • (1Z,3E)-3-[(5-Chloro-2-ethylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL
  • (1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-ethoxyphenyl)prop-1-EN-1-OL

Uniqueness

The uniqueness of (1Z,3E)-3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)prop-1-EN-1-OL lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the imino and enol linkages, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(Z)-3-(5-chloro-2-methylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16ClNO2/c1-12-3-6-14(18)11-16(12)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-11,19H,1-2H3/b10-9-

InChI Key

OOHRYBZQOLVSFZ-KTKRTIGZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C\C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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